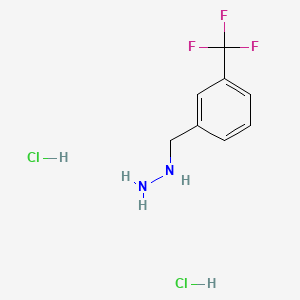
(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” is C8H11Cl2F3N2. The InChI code is 1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H . For a visual representation of the molecular structure, it would be best to refer to a reliable chemical database or resource.Physical And Chemical Properties Analysis
The molecular weight of “(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” is 263.09 . It is a solid at room temperature . For more detailed physical and chemical properties, it would be best to refer to the material safety data sheet (MSDS) provided by the supplier or manufacturer.Applications De Recherche Scientifique
Reactions with Diaminoguanidine Nitrate : Benzil reacts with diaminoguanidine nitrate to yield a nitrate salt of benzil mono[(aminoamidino)hydrazone]. This hydrazone is unstable and cyclises to form 5,6-diphenyl-3-hydrazino-1,2,4-triazine. This compound further reacts to form various derivatives, such as 6,7-diphenyltetrazolo-[1,5-b]-as-triazine and 6,7-diphenyltriazolo[4,3-b]-as-triazine, which are significant in chemical transformations (Stevens, 1972).
Synthesis of Fluorinated Z-Oximes and 1,2,4-Triazines : The reaction of certain fluorinated compounds with hydrazine leads to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones. This synthesis method is noted for its high yield and mild experimental conditions, showcasing the utility of hydrazine in fluorine chemistry (Buscemi et al., 2005).
Antitumor Evaluation of Hydrazone Derivatives : Hydrazide-hydrazone derivatives have been synthesized and evaluated for their antitumor activities. Some derivatives showed significant inhibitory effects on various cancer cell lines, suggesting their potential in the development of anti-cancer agents (Wardakhan & Samir, 2012).
Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles : A metal-free synthesis method using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate has been developed for creating 3-trifluoromethyl-1,2,4-triazoles. This method is significant for its broad substrate scope, high efficiency, and scalability, important in pharmaceutical chemistry (Wang et al., 2022).
Regioselective Synthesis of Trifluoromethylated Pyrazoles : A study on the reaction of trifluoroacetylated acetylenes and aryl (alkyl) hydrazines has led to the regioselective synthesis of trifluoromethylated pyrazoles. The reaction's regioselectivity was found to depend on the nature of the solvent, offering insights into the synthesis of drugs like Celebrex and SC-560 (Muzalevskiy et al., 2017).
Synthesis and Biological Activity of Hydrazine Derivatives : Hydrazine and hydrazide derivatives of benzo-γ-pyrones with fluorine substituents have been synthesized and tested for their antimicrobial activity and cell proliferation influence. This highlights the role of hydrazine derivatives in medicinal chemistry (Słomiak et al., 2018).
Propriétés
IUPAC Name |
[3-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKYOOXHNAWDOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B567591.png)

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)
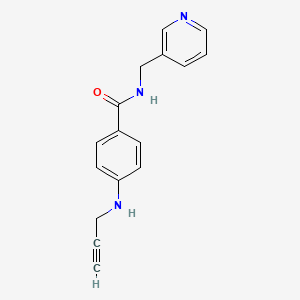
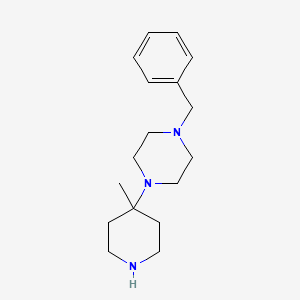
![5-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B567599.png)
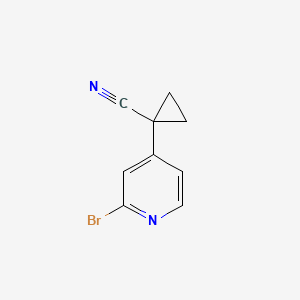
![(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/no-structure.png)
![5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567605.png)
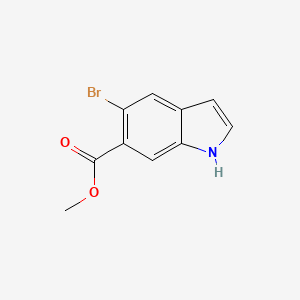
![Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B567608.png)
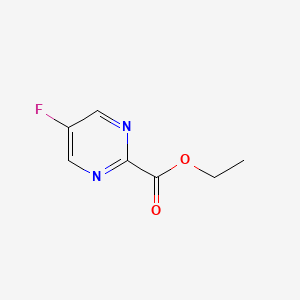
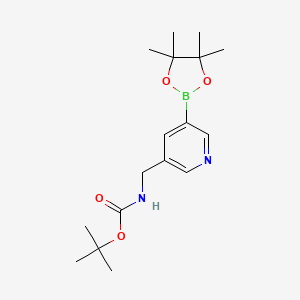
![4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B567614.png)